molecular formula C17H15BrN2O5 B13139425 1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione CAS No. 88604-55-1

1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione

Cat. No.: B13139425
CAS No.: 88604-55-1
M. Wt: 407.2 g/mol
InChI Key: UOMICJZNVFMBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione is a complex organic compound derived from anthraquinone This compound is characterized by the presence of amino, bromo, hydroxy, and propoxy groups attached to the anthracene-9,10-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. The process includes bromination, amination, hydroxylation, and propoxylation reactions. Each step requires specific reagents and conditions to ensure the desired substitutions on the anthracene core.

    Amination: Amino groups are introduced at the 1 and 8 positions using ammonia or amines under controlled conditions.

    Hydroxylation: Hydroxyl groups are added at the 4 and 5 positions using hydroxylating agents such as hydrogen peroxide or hydroxylamine.

    Propoxylation: The propoxy group is introduced at the 7-position using propyl alcohol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.

    Substitution: The amino, bromo, hydroxy, and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.

Scientific Research Applications

1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex organic compounds and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as an antitumor or antimicrobial agent.

    Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,8-Dihydroxy-9,10-anthraquinone: Known for its use in antipsoriatic drugs.

    1,4-Dihydroxyanthraquinone (quinizarin): Used in dye manufacturing.

    1,5-Dihydroxyanthraquinone (anthrarufin): Studied for its biological activities.

Uniqueness

1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione is unique due to the combination of amino, bromo, hydroxy, and propoxy groups on the anthracene core

Properties

CAS No.

88604-55-1

Molecular Formula

C17H15BrN2O5

Molecular Weight

407.2 g/mol

IUPAC Name

1,8-diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione

InChI

InChI=1S/C17H15BrN2O5/c1-2-3-25-9-5-8(22)11-13(15(9)20)17(24)12-10(16(11)23)7(21)4-6(18)14(12)19/h4-5,21-22H,2-3,19-20H2,1H3

InChI Key

UOMICJZNVFMBQN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.